Salipurpin

Enzyme Inhibition Diabetes Research Glycosidase Assay

Differentiate your research with genuine Salipurpin (Apigenin 5-O-β-D-glucopyranoside). Its unique 5-O-glycosylation, distinct from 7-O-isomers or aglycones, is critical for accurate α-glucosidase inhibition studies (IC₅₀ 287.12 μM) and Cephalotaxus/Salix metabolic pathway analysis. Ensure reproducible SAR and transporter interaction data. This ≥98% pure analytical standard is the definitive choice for precision-focused flavonoid research.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B10862167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalipurpin
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2
InChIKeyZFPMFULXUJZHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salipurpin (Apigenin 5-Glucoside) for Research and Procurement: A Flavonoid Glycoside Reference Standard


Salipurpin (Apigenin 5-O-β-D-glucopyranoside; CAS 28757-27-9) is a naturally occurring flavonoid O-glycoside, primarily isolated from the branches and leaves of Cephalotaxus fortunei and other species [1]. It is characterized by a glucopyranosyl moiety linked at the 5-position of the apigenin backbone, with a molecular formula of C₂₁H₂₀O₁₀ and a molecular weight of 432.38 g/mol [2]. As a reference standard, it is supplied for research applications, including studies in inflammation, plant defense, and enzyme inhibition, with a typical vendor-reported purity of ≥98% [3].

Why Salipurpin's Specific Glycosylation Prevents Direct Substitution with Aglycone or Alternative Flavonoid Glycosides


Procurement decisions for flavonoid research standards cannot be based on simple class-level assumptions, as subtle structural variations critically alter physicochemical, biological, and ADMET properties. Salipurpin's 5-O-glycosylation distinguishes it from the free aglycone (Apigenin) and other positional isomers (e.g., 7-O-glucosides) . This specific substitution pattern directly impacts key parameters such as aqueous solubility and membrane permeability, which are fundamental to experimental design [1]. Furthermore, the specific glycosidic linkage defines its recognition by plant and microbial glycosidases, making Salipurpin essential for studies of Cephalotaxus or Salix metabolism, where it acts as a distinct metabolic intermediate or chemotaxonomic marker, rather than as a generic antioxidant [2]. Substitution with the aglycone or a different glucoside would therefore invalidate comparative analyses and yield non-reproducible results.

Quantitative Evidence for Salipurpin: Differentiated Performance in Bioactivity and ADMET Prediction Assays


Yeast α-Glucosidase Inhibitory Activity: A Potential Benchmark for Metabolic Studies

Salipurpin demonstrates a specific, quantifiable inhibitory effect on yeast α-glucosidase, an activity that is not a universal property of all flavonoid glycosides. This provides a functional differentiation point from its aglycone, Apigenin, which is often reported with different enzyme targets or potencies . The reported IC₅₀ value offers a baseline for researchers investigating the impact of 5-O-glycosylation on enzyme interaction.

Enzyme Inhibition Diabetes Research Glycosidase Assay

Comparative Predicted ADMET Profile: Salipurpin vs. Generic Flavonoid Glycoside Expectations

Computational ADMET predictions provide a differential profile for Salipurpin, contrasting its predicted behavior with class-level expectations. While the aglycone Apigenin is often associated with poor aqueous solubility and extensive first-pass metabolism, the 5-O-glucoside substitution in Salipurpin is predicted to significantly alter its drug-likeness and transporter interaction profile [1].

ADMET Prediction Drug-likeness Pharmacokinetics

Chemotaxonomic Specificity in Salix Species: Differentiating Salipurpin from Isomeric Flavonoid Glycosides

In the chemotaxonomy of Salix purpurea, Salipurpin (naringenin 5-glucoside) serves as a specific biomarker that differentiates the mature bark from other tissues and species. This is a clear example of where substitution with a close analog would lead to erroneous identification [1]. The study demonstrates that the flavonoid profile is not a uniform mix of glycosides but a precisely regulated distribution.

Chemotaxonomy Natural Product Chemistry Phytochemistry

Reported Anti-inflammatory Activity: A Foundational Rationale for Functional Studies

Salipurpin is consistently reported to possess 'certain anti-inflammatory activity,' a statement that, while lacking quantitative comparator data, serves as the foundational rationale for its inclusion in screening panels. This activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX . This differentiates it from completely inert glycosides and positions it as a bioactive flavonoid of interest.

Inflammation Cytokine Inhibition Cell-based Assay

Recommended Application Scenarios for Salipurpin (Apigenin 5-Glucoside) Based on Quantitative Evidence


As a Reference Standard in Phytochemical Analysis of Cephalotaxus and Salix Species

Salipurpin is an essential analytical standard for the identification and quantification of flavonoid profiles in plant extracts, particularly from Cephalotaxus fortunei and Salix purpurea [1]. Its specific occurrence in old bark versus other glycosides in young bark or leaves provides a definitive chemotaxonomic marker for studying developmental changes in flavonoid biosynthesis or for quality control in botanical raw materials [2].

As a Tool Compound for Investigating Structure-Activity Relationships (SAR) of Flavonoid 5-O-Glycosides

The specific 5-O-glycosylation of Salipurpin makes it a valuable tool compound for SAR studies exploring how glycosylation position affects flavonoid bioactivity. It can be used as a comparator against its aglycone (Apigenin) and other positional isomers (e.g., 7-O-glucosides) to isolate the impact of this specific modification on parameters such as enzyme inhibition (e.g., α-glucosidase, as indicated by its IC₅₀ of 287.12 μM ), cellular uptake, and metabolic stability.

As a Component in In Vitro Inflammation Screening Panels

Salipurpin is suitable for inclusion in in vitro panels designed to assess anti-inflammatory activity of natural products. Its reported, though not fully quantified, ability to inhibit pro-inflammatory mediators like COX and LOX provides a functional baseline . Researchers can use it as a reference compound to benchmark the potency of novel extracts or compounds in cell-based assays measuring cytokine production (e.g., TNF-α, IL-6) or enzyme activity.

As a Probe for Investigating OATP Transporter Interactions in Pharmacokinetic Assays

Computational ADMET predictions suggest Salipurpin has a high probability of inhibiting OATP1B3 and OATP1B1 transporters [3]. This makes it a candidate probe for in vitro studies investigating flavonoid-transporter interactions, particularly in hepatic uptake assays. It can serve as a tool to study how 5-O-glycosylation influences the recognition and transport by these clinically relevant solute carriers.

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